REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:7]=1)=O)C.[BH4-].[Na+]>C(O)C>[OH:3][CH2:4][C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC(=NO1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at 30° C. over a period of 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon consumption of ethyl ester, aqueous ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
Combined organic layers was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |